Azido-PEG6-MS
Overview
Description
Azido-PEG6-MS is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is valuable in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast reaction speed, and biocompatibility .
Mechanism of Action
Target of Action
Azido-PEG6-MS is a PEG-based PROTAC linker . The primary targets of this compound are molecules containing Alkyne groups, DBCO or BCN groups . These targets play a crucial role in the synthesis of PROTACs .
Mode of Action
This compound operates through a mechanism known as click chemistry . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects of these pathways involve the selective degradation of target proteins, which can have significant implications in various biological processes.
Result of Action
The primary result of this compound action is the synthesis of PROTACs . These PROTACs can selectively degrade target proteins, thereby influencing various biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) requires the presence of copper ions . Additionally, the stability and efficacy of this compound can be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Azido-PEG6-MS interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The specific effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, would depend on the specific PROTAC molecule that this compound is used to synthesize.
Molecular Mechanism
The molecular mechanism of this compound is based on its ability to form stable triazole linkages through click chemistry reactions . These linkages are used to connect two different ligands in the formation of PROTAC molecules . The specific molecular effects, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would depend on the specific PROTAC molecule that this compound is used to synthesize.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG6-MS is synthesized through a series of chemical reactions involving the introduction of an azide group into a polyethylene glycol chain. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent, such as methanesulfonyl chloride, to form a methanesulfonate ester.
Azidation: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Azido-PEG6-MS undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and an alkyne group, forming a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming a triazole linkage without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN
Major Products
CuAAC: Forms a stable triazole linkage.
Scientific Research Applications
Azido-PEG6-MS has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Applied in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-MS: A shorter polyethylene glycol chain with similar click chemistry properties.
Azido-PEG8-MS: A longer polyethylene glycol chain with similar click chemistry properties
Uniqueness
Azido-PEG6-MS is unique due to its optimal chain length, which provides a balance between flexibility and stability in bioconjugation and PROTAC synthesis. Its azide group allows for efficient click chemistry reactions, making it a versatile tool in various scientific applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O8S/c1-25(17,18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-15-16-14/h2-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSFOIKXGWLEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.